2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

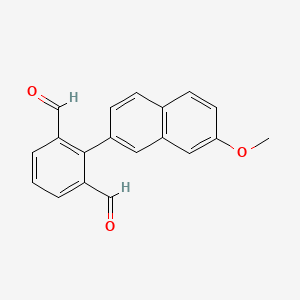

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde is a complex organic compound characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a benzene ring with two aldehyde groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a naphthalene derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

化学反应分析

Types of Reactions

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxylic acid.

Reduction: 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedimethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde as an anticancer agent. Its structure allows it to interact with biological targets effectively, leading to apoptosis in cancer cells. For instance, compounds derived from this aldehyde have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study: In Vitro Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against lung and breast cancer cells, showing IC50 values in the low micromolar range. The mechanism of action was linked to the induction of oxidative stress and disruption of mitochondrial function .

Material Science

Self-Immolative Linkers

In material science, this compound has been utilized as a self-immolative linker in polymeric systems. Self-immolative linkers are crucial for controlled release applications, particularly in drug delivery systems where precise timing and dosage are essential.

Data Table: Properties of Self-Immolative Linkers

| Property | Value |

|---|---|

| Release Mechanism | 1,6-elimination |

| Triggering Conditions | Physiological pH |

| Application Areas | Drug Delivery |

A review highlighted the effectiveness of self-immolative linkers incorporating this compound in releasing therapeutic agents upon specific stimuli .

Analytical Chemistry

Fluorescent Probes

The compound has been employed in the development of fluorescent probes for bioimaging applications. Its unique optical properties make it suitable for tracking biological processes in real-time.

Case Study: Bioimaging Applications

In a recent publication, researchers synthesized a fluorescent probe based on this compound. This probe was used to visualize cellular uptake and localization of therapeutic agents within cancer cells. The study demonstrated that the probe could effectively distinguish between normal and cancerous tissues based on fluorescence intensity .

Synthesis of Novel Compounds

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving hydrazone formation and subsequent reactions with aryne precursors. These synthetic approaches not only yield the target compound but also allow for the generation of a library of derivatives with modified biological activities.

Data Table: Synthetic Yields

| Reaction Type | Yield (%) |

|---|---|

| Hydrazone Formation | 85% |

| Aryne Insertion | 78% |

| Final Aldehyde Product Isolation | 90% |

The versatility in synthetic routes contributes to its applicability across different fields by enabling the creation of tailored compounds for specific uses .

作用机制

The mechanism of action of 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and specificity towards its targets.

相似化合物的比较

Similar Compounds

- 7-Methoxy-2-naphthalenyl cyclohexanecarboxylate

- 7-Methoxy-2-naphthalenyl cyclopentanecarboxylate

- 7-Methoxy-2-naphthalenyl 2-pyridinecarboxylate

Uniqueness

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde is unique due to the presence of two aldehyde groups on the benzene ring, which allows for diverse chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial purposes.

生物活性

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, including cytotoxicity, anti-cancer effects, and other pharmacological activities, supported by recent research findings and case studies.

Chemical Structure

The compound features a complex structure that includes:

- A naphthalene ring with a methoxy group

- A benzene dicarboxaldehyde moiety

This unique arrangement contributes to its reactivity and biological interactions.

Biological Activities

1. Cytotoxicity and Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| MDA-MB-468 (Triple-Negative Breast Cancer) | 10.0 | |

| HeLa (Cervical Cancer) | 15.0 |

The compound demonstrated significant cytotoxicity in the MDA-MB-468 cell line, outperforming standard treatments like gefitinib, indicating its potential as an anti-cancer agent.

2. Mechanism of Action

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. It has been observed to disrupt cellular signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis.

3. Estrogenic Activity

Preliminary studies suggest that this compound may exhibit estrogenic activity. This property could have implications for its use in treating hormone-dependent cancers, although further research is necessary to fully elucidate this effect.

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 and MDA-MB-468 cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a promising lead for developing new breast cancer therapies.

Case Study 2: In Vivo Toxicity Assessment

An in vivo study assessed the toxicity of this compound in zebrafish embryos. Results indicated that at concentrations above 20 μM, there were significant developmental abnormalities, suggesting that while the compound has therapeutic potential, careful consideration of dosage is crucial to minimize toxicity.

属性

IUPAC Name |

2-(7-methoxynaphthalen-2-yl)benzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-22-18-8-7-13-5-6-14(9-17(13)10-18)19-15(11-20)3-2-4-16(19)12-21/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCOQMVHCDWGTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)C3=C(C=CC=C3C=O)C=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。